Methyl palustrate

Description

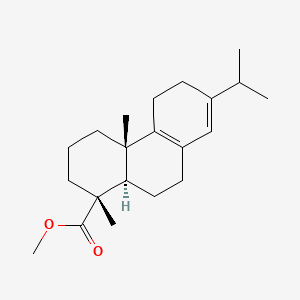

Structure

3D Structure

Properties

CAS No. |

3310-94-9 |

|---|---|

Molecular Formula |

C21H32O2 |

Molecular Weight |

316.5 g/mol |

IUPAC Name |

methyl (1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,5,6,9,10,10a-octahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C21H32O2/c1-14(2)15-7-9-17-16(13-15)8-10-18-20(17,3)11-6-12-21(18,4)19(22)23-5/h13-14,18H,6-12H2,1-5H3/t18-,20-,21-/m1/s1 |

InChI Key |

MEQSJWRGVQAVJY-HMXCVIKNSA-N |

Isomeric SMILES |

CC(C)C1=CC2=C(CC1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)OC)C |

Canonical SMILES |

CC(C)C1=CC2=C(CC1)C3(CCCC(C3CC2)(C)C(=O)OC)C |

Origin of Product |

United States |

Natural Occurrence and Ecological Research Perspectives

Distribution and Isolation from Botanical Sources

The occurrence of methyl palustrate has been documented in a range of plant species, from coniferous trees to shrubs. Its presence is often associated with the resinous secretions that serve as a chemical defense mechanism for the plant.

Occurrence in Coniferous Species Resins (e.g., Pinus sylvestris, Pinus brutia var. pityusa)

This compound has been identified as a component of the oleoresin of coniferous species. For instance, it has been reported in Pinus brutia var. pityusa. While the resin of Scots pine (Pinus sylvestris) is known to contain a variety of resin acids, detailed analyses of its extractives have focused on major components such as pinosylvin, pinosylvin monomethyl ether, and various free fatty and resin acids researchgate.netmdpi.com. The presence of other methylated resin acids, like methyl abietate and isopimaric acid methyl ester, has been noted in slash pine (Pinus elliottii), suggesting that the methylation of resin acids is a metabolic capability within the Pinus genus researchgate.net.

Identification in Other Plant Families (e.g., Artemisia tridentata)

Beyond the Pinaceae family, this compound has also been identified in other plant taxa. Notably, its presence has been reported in the sagebrush Artemisia tridentata, a shrub belonging to the Asteraceae family.

Accumulation in Specialized Plant Structures (e.g., Glandular Trichomes of Picea species)

Research on spruce species (Picea) has revealed that this compound, along with other methylated diterpenes like methyl abietate and methyl neoabietate, is a major constituent of the extracts from glandular trichomes nih.gov. These specialized hair-like structures on the plant surface function as sites of synthesis and accumulation for defensive chemicals. The diterpene profiles of these glandular trichome extracts are distinct from those of the stem, which are dominated by non-methylated diterpene resin acids such as sandaracopimaric acid, palustric acid, and isopimaric acid nih.gov. This localization suggests a specific role for this compound in the plant's surface-level chemical defenses.

| Plant Species | Family | Plant Part/Secretion | This compound Presence |

| Pinus brutia var. pityusa | Pinaceae | Resin | Reported |

| Artemisia tridentata | Asteraceae | Not specified | Reported |

| Picea species (Spruce) | Pinaceae | Glandular Trichomes | Major Component |

Biosynthetic Pathways and Metabolic Intermediates in Planta

The formation of this compound in plants involves a multi-step biosynthetic pathway, beginning with a common precursor for diterpenoids and culminating in a specific methylation event.

Elucidation of Palustric Acid as a Key Precursor

The biosynthesis of all diterpene resin acids, including palustric acid, originates from the C20 precursor geranylgeranyl diphosphate (GGPP) mdpi.com. The conversion of GGPP into the various diterpene skeletons is catalyzed by a class of enzymes known as diterpene synthases (diTPSs). In conifers, these enzymes are responsible for the cyclization of GGPP to form the foundational structures of resin acids ncsu.edunih.gov.

Following the initial cyclization, the diterpene olefins undergo a series of oxidation steps, which are primarily catalyzed by cytochrome P450 monooxygenases of the CYP720B family ncsu.edu. These enzymes perform consecutive three-step oxidations to convert the diterpene olefins into their corresponding diterpene resin acids. Specifically for palustric acid, it is formed alongside other abietane-type resin acids like abietic acid, levopimaric acid, and neoabietate through the action of these P450 enzymes ncsu.edu. This establishes palustric acid as the direct precursor to this compound.

Investigating Enzymatic Methylation Mechanisms in Vivo

The final step in the biosynthesis of this compound is the methylation of the carboxylic acid group of palustric acid. This biochemical reaction is generally catalyzed by methyltransferase enzymes, which utilize a methyl donor. The most common methyl donor in such biological methylation reactions is S-adenosyl methionine (SAM) nih.gov. SAM is a universal cofactor involved in the transfer of methyl groups to a wide array of substrates, including nucleic acids, proteins, lipids, and secondary metabolites mdpi.com.

Ecological Roles and Biological Interactions within Ecosystems

This compound is recognized for its involvement in the chemical ecology of plants, particularly within the gymnosperms. It is a component of the oleoresin, a complex mixture of terpenes and resin acids that constitutes a primary defense mechanism for many conifers.

The presence of this compound in plants is significantly associated with their defense against herbivorous insects and other pathogens. nih.gov It is often found in specialized defensive structures, such as glandular trichomes, which are recognized as key players in producing and storing a variety of specialized metabolites that protect plants. researchgate.net

Research on a hybrid white spruce has shown that its glandular trichomes accumulate a diverse profile of mono-, sesqui-, and diterpenes, including notable amounts of methylated diterpenes like this compound. nih.govresearchgate.net These methylated diterpenes have been previously linked to insect resistance in white spruce. nih.govresearchgate.net The accumulation of these compounds in trichomes suggests a role as an early chemical defense system for young, vulnerable shoots before more robust defenses like a lignified bark and a fully developed resin duct system are in place. researchgate.net

Studies on the chemical composition of oleoresin in various pine species have identified this compound as a constituent. For instance, it has been detected in the resin of Pinus rigida, a species known for its resistance to the pinewood nematode (Bursaphelenchus xylophilus). mdpi.comresearchgate.net The resin of P. rigida demonstrated significant nematicidal activity, and while the defense is multifactorial, the complex mixture of diterpenes, including this compound, is integral to this protective quality. mdpi.comresearchgate.net

Furthermore, genetic analysis of oleoresin components in slash pine (Pinus elliottii) has included this compound as one of the studied chemical traits, indicating its recognized role in the defensive chemistry of this commercially important species. researchgate.net The variation in the concentration of such compounds among individual trees can influence their relative resistance to pests.

The table below summarizes the occurrence of this compound in various plant species as identified in scientific literature.

| Plant Species | Common Name | Plant Part | Reference |

| Picea glauca (hybrid) | White Spruce | Glandular Trichomes on Stems | nih.govresearchgate.net |

| Pinus brutia var. pityusa | Turkish Pine | Not specified | nih.gov |

| Pinus elliottii | Slash Pine | Oleoresin | researchgate.net |

| Pinus pinea | Stone Pine | Not specified | nih.gov |

| Pinus resinosa | Red Pine | Not specified | nih.gov |

| Pinus rigida | Pitch Pine | Resin | mdpi.comresearchgate.net |

| Pinus sylvestris | Scots Pine | Not specified | nih.gov |

| Artemisia tridentata | Big Sagebrush | Not specified | nih.gov |

The following table details the diterpene composition found in the glandular trichomes of hybrid white spruce, highlighting the presence of this compound among other related compounds.

| Compound | Type | Presence in Glandular Trichomes |

| This compound | Diterpene Methylester | Major Peak |

| Methyl abietate | Diterpene Methylester | Major Peak |

| Methyl neoabietate | Diterpene Methylester | Major Peak |

| Sandaracopimaric acid | Diterpene Resin Acid | Present |

| Palustric acid | Diterpene Resin Acid | Present |

| Isopimaric acid | Diterpene Resin Acid | Present |

| Levopimaric acid | Diterpene Resin Acid | Present |

| Neoabietic acid | Diterpene Resin Acid | Present |

Data sourced from a study on hybrid white spruce glandular trichomes. nih.govresearchgate.net

Advanced Chemical Synthesis and Transformation Strategies

Laboratory Synthesis Approaches for Methyl Palustrate

The laboratory synthesis of this compound is most commonly achieved through the direct esterification of its corresponding carboxylic acid, palustric acid. Among the various esterification methods, the use of diazomethane (B1218177) has been a well-established, albeit hazardous, technique for preparing methyl esters of resin acids under mild conditions. This method is particularly favored for its high efficiency and the formation of minimal byproducts.

The reaction mechanism involves a two-step process. Initially, the acidic proton of the palustric acid's carboxyl group protonates the diazomethane molecule. This acid-base reaction forms a methyldiazonium cation and a palustrate carboxylate anion. In the subsequent step, the carboxylate anion acts as a nucleophile, attacking the methyl group of the methyldiazonium cation in an SN2 reaction. The excellent leaving group, dinitrogen gas (N₂), is liberated, resulting in the formation of this compound.

The key advantages of this method are that the reaction proceeds rapidly and quantitatively at room temperature, and the only byproduct is nitrogen gas, which simplifies the purification process considerably. However, diazomethane is a highly toxic, explosive, and carcinogenic gas, which necessitates specialized handling and safety precautions. For this reason, safer alternatives like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) are often employed in modern synthesis to achieve the same transformation with reduced risk.

Synthetic Transformations and Chemical Reactivity Studies

This compound, containing a conjugated diene system within its tricyclic structure, can participate in Diels-Alder reactions, a powerful class of [4+2] cycloadditions for forming six-membered rings. However, compared to other resin acid isomers like levopimaric acid, palustric acid and its esters are generally poor dienes. This reduced reactivity is attributed to its facile acid-catalyzed isomerization to the more thermodynamically stable methyl abietate and significant steric hindrance around the diene moiety.

Despite these challenges, studies have successfully forced this compound to undergo Diels-Alder reactions with reactive dienophiles. Key examples include reactions with maleic anhydride (B1165640) and N-phenylmaleimide, which possess electron-withdrawing groups that activate them for cycloaddition. Attempts to react this compound with less reactive dienophiles, such as methyl acrylate (B77674) and dimethyl maleate, have been unsuccessful, yielding no adducts.

To overcome the inherent low reactivity of this compound, high-pressure conditions have been effectively employed. Diels-Alder reactions typically have a large, negative volume of activation, meaning the volume of the transition state is significantly smaller than the volume of the reactants. According to the principles of chemical kinetics, applying high external pressure accelerates reactions with such characteristics.

In the case of this compound, applying a pressure of 1.0 GPa (approximately 9870 atmospheres) in conjunction with elevated temperatures (85 °C) successfully promotes the cycloaddition with maleic anhydride and N-phenylmaleimide. These conditions not only force the reaction to proceed but also help to suppress the competing isomerization pathway to the unreactive methyl abietate. The use of high pressure is therefore a critical strategy for enabling the synthetic utility of this compound as a diene in cycloaddition chemistry.

The table below summarizes the results of high-pressure Diels-Alder reactions involving this compound.

| Dienophile | Pressure (GPa) | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

| Maleic Anhydride | 1.0 | 85 | 70 | Adduct 5 & Adduct 6 | 19% & 8% |

| N-Phenylmaleimide | 1.0 | 85 | 48 | Adduct 7 | 68% |

| Data sourced from Kotsuki et al., J. Chem. Soc., Perkin Trans. 1, 1993. |

The structures and relative stereochemistry of the adducts formed from the high-pressure Diels-Alder reactions of this compound have been rigorously established using advanced analytical techniques. The primary methods for structural elucidation include two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and single-crystal X-ray diffraction.

The reaction with maleic anhydride yields two distinct adducts, while the reaction with the more reactive N-phenylmaleimide produces a single major adduct in good yield. X-ray diffraction analysis provided definitive proof of the molecular structure and the relative stereochemistry of these "unprecedented adducts". This analysis is crucial for understanding the facial selectivity of the dienophile's approach to the sterically hindered diene of the this compound molecule. The stereochemical outcome of the Diels-Alder reaction is a key factor in determining the three-dimensional shape of the resulting polycyclic products, which is fundamental to their potential applications in total synthesis or materials science.

Palustric acid and its esters are part of a dynamic equilibrium with other abietane-type resin acids. Under thermal or acidic conditions, the conjugated double bonds in these molecules can migrate. Palustric acid is known to readily isomerize, primarily to abietic acid, which is the most thermodynamically stable isomer in the series. Levopimaric acid is considered a precursor to palustric, neoabietic, and abietic acids.

Studies on the isomerization of resin acids in chloroform (B151607) have shown that at equilibrium, the mixture is dominated by abietic acid. One investigation found that the equilibrium mixture consists of approximately 92% abietic acid, 5% palustric acid, and 3% neoabietic acid. This equilibrium explains the low abundance of palustric acid in processed rosin (B192284) and the difficulty in preventing its isomerization during chemical transformations that require heat or acid catalysis. The propensity for this compound to rearrange into the more stable methyl abietate, which lacks the necessary conjugated diene for Diels-Alder reactions, is a significant challenge in its synthetic manipulation.

Autoxidation Mechanisms and Product Analysis

The conjugated double bonds in the this compound structure make it susceptible to autoxidation, a free-radical chain reaction initiated by molecular oxygen. kyoto-u.ac.jpwikipedia.org This process is a primary cause of degradation in rosin and its derivatives, leading to undesirable changes in color and physical properties.

The autoxidation mechanism proceeds through three main stages: initiation, propagation, and termination. wikipedia.org

Initiation: A radical initiator abstracts a labile allylic hydrogen atom from the this compound molecule to form a resonance-stabilized diterpenyl radical.

Propagation: This radical reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). The peroxy radical can then abstract a hydrogen atom from another this compound molecule, forming a hydroperoxide (ROOH) and a new diterpenyl radical, thus propagating the chain reaction.

Termination: The reaction ceases when two radicals combine.

Product analysis of aerated this compound solutions reveals that a significant pathway involves oxidative dehydrogenation. kyoto-u.ac.jp In one study, this compound kept in an α-pinene solution with aeration yielded approximately 50% methyl dehydroabietate, highlighting this aromatization process as a major autoxidation outcome. kyoto-u.ac.jp

Catalytic Approaches to Methyl Esterification in Technical Rosins

The conversion of acidic resins in technical rosins to their corresponding methyl esters, including this compound, is a crucial industrial process for enhancing stability. mdpi.comresearchgate.net This is achieved through esterification, and modern approaches have focused on developing efficient and reusable catalytic systems.

Heterogeneous Catalysis (e.g., ZnO/SFCCR)

Heterogeneous catalysts are preferred in industrial settings due to their ease of separation and potential for reuse. mdpi.comresearchgate.net A notable example is a catalyst composed of zinc oxide supported on a spent fluid cracking catalyst carrier with channels (ZnO/SFCCR). nih.govnih.govresearchgate.net This system has proven effective for the methyl esterification of colophony acids. nih.govnih.gov The ZnO provides the active Lewis acid sites necessary for the esterification reaction, while the SFCCR offers a high surface area and robust support structure. mdpi.comresearchgate.net Using this catalyst, high conversion rates of rosin acids to their methyl esters have been achieved. nih.gov

Role of Subcritical CO₂ as Auxiliary Acid Catalyst

The efficiency of the ZnO/SFCCR catalytic system can be significantly enhanced by using subcritical carbon dioxide (CO₂) as an auxiliary agent. nih.govnih.gov Subcritical CO₂ performs multiple beneficial roles in the reaction medium. Firstly, it dissolves in the water produced during the esterification reaction to form carbonic acid, which acts as a weak auxiliary acid catalyst, lowering the pH of the system to a range of 3.54–3.91. nih.govnih.govresearchgate.net Secondly, it reduces the viscosity of the highly viscous rosin medium, which improves mass transfer between the reactants and the solid catalyst surface. nih.govnih.gov This enhancement in mass transfer contributes to higher reaction rates. Furthermore, the presence of subcritical CO₂ has been shown to increase the operational lifespan of the ZnO/SFCCR catalyst. nih.govnih.gov

Kinetic Parameters and Activation Energies of Esterification and Isomerization

Understanding the kinetic parameters of both the desired esterification reaction and the subsequent isomerization side reactions is vital for process optimization. Studies conducted on the ZnO/SFCCR system with subcritical CO₂ have determined the activation energies for these competing reactions over a temperature range of 190 to 220°C. nih.gov

The activation energy for the methyl esterification of palustric acid was found to be 75.43 kJ mol⁻¹. nih.gov Concurrently, the activation energy for the isomerization of the resulting this compound (and its precursor acid) was determined to be significantly higher at 113.95 kJ mol⁻¹. nih.gov This kinetic data is invaluable for selecting reaction temperatures and times that favor the formation of the methyl esters while minimizing undesired isomerization to other diterpenoid structures.

| Reaction | Resin Acid | Activation Energy (Ea) in kJ mol⁻¹ |

|---|---|---|

| Methyl Esterification | Neoabietic Acid | 68.99 |

| Abietic Acid | 49.85 | |

| Palustric Acid | 75.43 | |

| Dehydroabietic Acid | 59.20 | |

| Isomerization | Neoabietic Acid | 107.09 |

| Palustric Acid | 113.95 |

Sophisticated Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for High-Resolution Separation and Identification

Chromatography is the cornerstone for the analysis of methyl palustrate, enabling its separation from intricate mixtures of related compounds. Gas chromatography and high-performance liquid chromatography are the principal techniques employed for this purpose.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used method for the analysis of volatile and thermally stable compounds like this compound. restek.com The analysis is typically performed on the methyl ester derivatives of the parent resin acids to increase volatility. restek.comgov.bc.ca The process involves the extraction of lipids, saponification to create free fatty acid salts, and subsequent derivatization. restek.com GC-MS provides both retention time data for identification and mass spectra for structural confirmation. europeanjournalofsciences.co.uk

The successful separation and identification of diterpenoid methyl esters, including this compound, by GC-MS are highly dependent on the optimization of chromatographic conditions. mdpi.com Key parameters include the choice of capillary column, oven temperature program, and mass spectrometer settings.

GC Columns: Non-polar or medium-polarity capillary columns are frequently used. A common choice is a 5%-phenyl-methylpolysiloxane stationary phase (e.g., DB-5 MS or HP-5MS) with typical dimensions of 30 meters in length, 0.25-0.32 mm internal diameter, and a 0.25 µm film thickness. mdpi.comuin-alauddin.ac.idresearchgate.net For general analysis of resin and fatty acids, a 100% dimethyl polysiloxane phase (e.g., DB-1) is also recommended. gov.bc.ca

Temperature Programming: A programmed temperature ramp is crucial for resolving a wide range of compounds in a single run. A typical program might start at a low temperature (e.g., 50-80°C), ramp at a controlled rate (e.g., 3-15°C/min) to a final temperature of 280-350°C, and hold for a few minutes. mdpi.comuin-alauddin.ac.idnih.gov

Mass Spectrometry Parameters: The mass spectrometer is typically operated in electron impact (EI) ionization mode at 70 eV. europeanjournalofsciences.co.ukresearchgate.net For enhanced sensitivity and selectivity in complex matrices, Selected Ion Monitoring (SIM) mode is often employed, where only specific fragment ions characteristic of the target analyte are monitored. gov.bc.camdpi.comnih.gov Identification is confirmed by comparing the obtained mass spectrum with reference spectra in libraries such as the NIST database. academicjournals.orgglobalresearchonline.net

Table 1: Example of Optimized GC-MS Parameters for Diterpenoid Methyl Ester Analysis

| Parameter | Setting | Source |

| Column Type | DB-5 MS (5%-phenyl)-methylpolysiloxane | mdpi.com |

| Column Dimensions | 30 m x 0.32 mm ID, 0.25 µm film thickness | mdpi.com |

| Carrier Gas | Helium, constant flow (e.g., 1.0-1.4 mL/min) | mdpi.comnih.gov |

| Injection Mode | Split (e.g., 20:1 ratio) | mdpi.com |

| Injector Temperature | 250°C | mdpi.com |

| Oven Program | 50°C (0.5 min), ramp 3°C/min to 115°C, ramp 4°C/min to 170°C, ramp 35°C/min to 200°C (hold 5 min) | mdpi.com |

| Ionization Mode | Electron Impact (EI), 70 eV | europeanjournalofsciences.co.uk |

| Detection Mode | Full Scan (40-650 amu) or Selected Ion Monitoring (SIM) | mdpi.comuin-alauddin.ac.id |

For accurate quantification using GC-MS, the use of one or more internal standards is a mandatory part of the analytical method. gov.bc.ca An internal standard is a compound added to the sample in a known concentration before sample preparation. nih.gov It helps to correct for the loss of analyte during extraction, derivatization, and injection, as well as for variations in instrument response. nih.gov

The ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. nih.gov For the analysis of resin acid methyl esters like this compound, common internal standards include:

Methyl heptadecanoate: A 17-carbon fatty acid methyl ester that is not typically found in the samples of interest and behaves similarly during chromatography. nih.govrestek.com

Methyl-o-methyl podocarpate: A stable derivative that can be used as an alternative to synthesized standards. ncasi.org

Tridecanoic acid methyl ester: Another odd-chain fatty acid methyl ester used for quantification. academicjournals.org

The concentration of the analyte is calculated by comparing the ratio of its peak area to the internal standard's peak area against a calibration curve. nih.gov This ensures high accuracy and reproducibility in the quantitative results. restek.com

High-Performance Liquid Chromatography (HPLC) is a valuable tool for monitoring the progress of chemical reactions, including isomerization or degradation of compounds like this compound. nih.govbridgewater.edu Unlike GC, HPLC analysis does not require the analyte to be volatile, which can be an advantage.

In a kinetic study, HPLC can separate reactants, intermediates, and products at specific time intervals throughout the reaction. bridgewater.edu By integrating the peak areas of the separated components, their concentrations can be determined over time, allowing for the calculation of reaction rates and kinetic parameters. nih.gov This approach is particularly powerful for analyzing systems with multiple reaction products or when studying enzymatic processes. nih.gov For instance, an HPLC-based assay can be developed to monitor the enzymatic conversion of substrates by collecting and injecting samples onto the column at timed intervals. nih.govnih.gov The ability to use UV or fluorescence detectors facilitates the quantification of the separated analytes. nih.gov

The separation of diterpenoid resin acid isomers, such as palustrate, levopimarate, and isopimarate, presents a significant analytical challenge due to their similar structures and boiling points. usda.gov While standard non-polar or polyester (B1180765) columns can cause on-column isomerization or fail to provide adequate separation, advanced Gas-Liquid Chromatography (GLC) methods utilizing highly polar cyanosilicone stationary phases have overcome this issue. usda.govresearchgate.net

Cyanosilicone phases (e.g., SILAR 5CP, SP-2330, CP-7420) are preferred for their high polarity and greater thermal stability compared to traditional polyester phases like DEGS. usda.govmpob.gov.my This allows for operation at higher temperatures with less column bleed. usda.gov The unique selectivity of cyanosilicone phases enables the baseline resolution of critical isomer pairs, most notably the previously unresolved methyl levopimarate and this compound. usda.gov Fused silica (B1680970) capillary columns coated with these phases (e.g., 100 m x 0.25 mm, 0.25 µm film thickness) provide the high efficiency required for separating complex mixtures of cis/trans isomers of fatty and resin acid methyl esters. restek.comresearchgate.net

Table 2: Comparison of GC Stationary Phases for Diterpenoid Methyl Ester Analysis

| Stationary Phase | Polarity | Key Features | Application for this compound | Source |

| Dimethyl Polysiloxane (DB-1) | Non-polar | Robust, general-purpose phase. | General screening of resin acids. | gov.bc.ca |

| 5% Phenyl-Methylpolysiloxane (DB-5) | Low polarity | Slightly more polar than DB-1, good for general analysis. | Identification and quantification in complex matrices. | mdpi.com |

| Polyethylene Glycol (Carbowax) | Polar | Good for separating unsaturated fatty acid methyl esters. | Analysis of complex fats and oils. | restek.com |

| Cyanosilicone (e.g., CP-7420) | High polarity | Excellent for resolving geometric (cis/trans) and positional isomers. | Baseline resolution of this compound from its isomers like methyl levopimarate. | usda.govresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Spectroscopic Techniques for Comprehensive Structural Elucidation

While chromatography separates this compound, spectroscopic techniques are indispensable for its definitive structural confirmation. numberanalytics.comjchps.com The most powerful methods for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy. numberanalytics.comcore.ac.uk

Mass Spectrometry (MS): As a detector in GC-MS, MS provides a mass spectrum that serves as a molecular fingerprint. The molecular ion peak confirms the molecular weight of this compound, while the fragmentation pattern reveals structural motifs. europeanjournalofsciences.co.ukscribd.com Analysis of the fragmentation patterns of diterpenoid methyl esters allows for unambiguous identification, especially when compared against spectral libraries. europeanjournalofsciences.co.ukamolf.nl

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the complete chemical structure of organic molecules. jchps.com Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of this compound. core.ac.uk Chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum reveal the connectivity and spatial relationships of protons, while the ¹³C NMR spectrum identifies all unique carbon environments in the molecule. numberanalytics.com Advanced 2D NMR techniques can further establish the precise structure and stereochemistry. jchps.com For example, NMR was used to study the isomerization and oxidation products of palustric acid and its methyl ester. core.ac.uk

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) for Adduct and Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, allowing for the unambiguous assignment of chemical shifts. usda.gov

Detailed research has been conducted on the ¹H and ¹³C NMR spectra of common diterpene abietadienoic resin acid methyl esters, including this compound. usda.gov The assignment of chemical shifts is typically achieved through a combination of one-dimensional techniques, like conventional proton decoupling and DEPT (Distortionless Enhancement by Polarization Transfer), and two-dimensional correlation methods. usda.govpsu.edu The DEPT technique is particularly useful for distinguishing between CH₃, CH₂, CH, and quaternary carbons. bhu.ac.in For this compound, the chemical shift values are influenced by the severe perturbation of rings B and C due to the presence of two double bonds, which involves considering both substituent and steric effects. usda.gov For instance, the C-20 methyl carbon in this compound is significantly deshielded compared to its isomers, which is attributed to the removal of some steric compression. usda.gov

NMR is also instrumental in characterizing adducts of this compound, such as those formed in Diels-Alder reactions. psu.edursc.org For example, the reaction of this compound with N-phenylmaleimide under high pressure yields a specific adduct whose structure and stereochemistry have been established through extensive spectral analysis, primarily 2D NMR. psu.edursc.org The complete assignments for the ¹H and ¹³C NMR spectra of these adducts are crucial for confirming their structure. psu.edu

Below is a table summarizing the ¹³C NMR chemical shifts for this compound in two different solvents.

Table 1: ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon Atom | CDCl₃ | Benzene-d₆ |

|---|---|---|

| 1 | 38.2 | 38.6 |

| 2 | 18.5 | 18.8 |

| 3 | 36.9 | 37.4 |

| 4 | 46.9 | 47.3 |

| 5 | 46.1 | 46.8 |

| 6 | 25.3 | 25.8 |

| 7 | 29.8 | 30.5 |

| 8 | 136.0 | 136.2 |

| 9 | 120.3 | 120.8 |

| 10 | 37.3 | 37.8 |

| 11 | 29.8 | 30.5 |

| 12 | 34.6 | 35.1 |

| 13 | 143.6 | 143.9 |

| 14 | 124.2 | 124.5 |

| 15 | 26.5 | 26.7 |

| 16 | 21.6 | 21.8 |

| 17 | 21.6 | 21.8 |

| 18 | 179.6 | 179.6 |

| 19 | 16.5 | 16.9 |

| 20 | 22.3 | 22.8 |

| OMe | 51.5 | 51.1 |

Data sourced from Forest Products Laboratory research. usda.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC), is a cornerstone technique for the identification and analysis of this compound. gov.bc.canist.gov The technique provides the molecular weight from the molecular ion peak and structural information from the fragmentation pattern. nist.govdocbrown.info

For this compound (C₂₁H₃₂O₂), the molecular weight is 316.4776 g/mol . nist.gov In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak ([M]⁺) at an m/z (mass-to-charge ratio) of 316. nist.gov The fragmentation of the molecular ion provides a characteristic fingerprint. While a detailed public fragmentation spectrum for this compound is specified in the NIST Chemistry WebBook, general principles of methyl ester fragmentation can be applied. nist.gov The fragmentation of fatty acid methyl esters, for example, is well-studied and involves characteristic losses and rearrangements. nih.govresearchgate.net An unusual methyl group migration has been observed during the fragmentation of singly charged ions of some trimethyllysine-containing peptides, highlighting that caution should be exercised during the interpretation of MS/MS data for methylated compounds. nih.gov

Analysis by GC/MS is a standard method for determining resin and fatty acids in various environmental samples. gov.bc.cancasi.org The mass spectrometer serves as a selective detector, which helps to eliminate or reduce common matrix interferences that can be co-extracted from complex samples. gov.bc.ca For reliable identification, at least one, and preferably two, qualifier ions are monitored in addition to the primary quantification ion. gov.bc.ca

Table 2: Characteristic Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₁H₃₂O₂ | nist.gov |

| Molecular Weight | 316.4776 | nist.gov |

| Molecular Ion Peak (m/z) | 316 | nist.gov |

| Major Fragment Ion (m/z) | 256 | psu.edu |

| Other Significant Fragment Ion (m/z) | 241 | psu.edu |

Data sourced from the NIST Chemistry WebBook and research on Diels-Alder adducts. psu.edunist.gov

Advanced Sample Preparation Protocols for Complex Matrices (e.g., Resin and Tar Extracts)

The analysis of this compound from complex matrices like resin and tar extracts requires robust sample preparation protocols to isolate the analyte, remove interferences, and ensure compatibility with analytical instrumentation. gov.bc.cagoogle.comgoogle.com

Derivatization Methods (e.g., Diazomethane (B1218177) Methylation) for Enhanced Chromatographic Performance

Resin acids, the precursors to this compound, are often analyzed by gas chromatography. researchgate.netncsu.edu However, their high polarity and low volatility, due to the carboxylic acid group, make direct GC analysis challenging. colostate.edu To overcome this, a derivatization step is employed to convert the carboxylic acids into less polar and more volatile esters. gov.bc.cacolostate.edu

Methylation is the most common derivatization procedure used for resin acids. ncasi.org One of the most effective and widely used reagents for this purpose is diazomethane (CH₂N₂). gov.bc.caresearchgate.networdpress.com Diazomethane reacts instantaneously and cleanly with carboxylic acids to yield the corresponding methyl esters with few by-products. wordpress.com This conversion significantly improves chromatographic performance by producing sharp, symmetrical peaks and reducing column interactions, leading to better resolution and sensitivity. gov.bc.cawordpress.com The resulting methyl esters, such as this compound (if formed from palustric acid), are ideal for GC and GC/MS analysis. gov.bc.cawordpress.com While highly effective, diazomethane is also toxic and explosive, requiring careful handling. colostate.eduncasi.org Alternative derivatization procedures exist, but diazomethane remains a benchmark for its efficiency. ncasi.org

Considerations for Sample Stability and Contamination during Storage and Handling

The stability of samples containing this compound and related resin acids is a critical concern during storage and handling, as degradation can lead to inaccurate quantification. synthomer.comnih.gov Resin acids with conjugated double bonds, such as palustric acid, are prone to oxidation and isomerization. researchgate.netnih.gov This reactivity can be accelerated by exposure to air, elevated temperatures, and light. nih.govemu.ee Studies on resin acids show they are unstable under an oxygen atmosphere, with oxidation occurring at lower temperatures for conjugated diene structures like levopimaric and neoabietic acid. nih.gov

To ensure sample integrity, proper storage conditions are essential. It is recommended that samples and extracts be stored in the dark at low temperatures, typically around 4°C in a refrigerator. ncasi.orgsynthomer.com For long-term storage, freezer storage is preferable as it can prevent the formation of aging products almost indefinitely. nasa.gov Using sealed, airtight containers and minimizing headspace can reduce exposure to oxygen. emu.ee For commercial methyl esters of rosin (B192284), it is recommended to store the material in its original packaging, dry, free from contamination, and below 30°C, with a "first in first out" inventory control to manage its finite shelf life. synthomer.com

Contamination is another significant challenge, especially for ubiquitous compounds like fatty acids, which can be present as contaminants from sources like soaps and detergents. gov.bc.ca Glassware must be scrupulously cleaned, often involving detergent washing, rinsing, and then baking at high temperatures (e.g., 400°C) or solvent rinsing to remove any organic residues. ncasi.org Running laboratory blanks is a routine and necessary step to demonstrate that all materials used are free of interferences under the conditions of the analysis. ncasi.org During handling, care must be taken to avoid cross-contamination, for example, by using clean spatulas for each sample insertion. redalyc.org

Research Applications in Interdisciplinary Fields

Chemoarchaeological and Paleobotanical Investigations

The analysis of organic residues preserved in archaeological contexts provides invaluable insights into past human activities, trade, and technology. Methyl palustrate, as a constituent of pine resins, serves as a chemical marker in these investigations.

This compound is a naturally occurring component of the resin of various pine (Pinus) species. rsc.orgrsc.org In the field of chemoarchaeology, the identification of this compound and other related diterpenoid resin acids in ancient organic residues, such as tars and adhesives, is crucial for determining the raw materials used by past cultures. The analysis is typically carried out using techniques like gas chromatography-mass spectrometry (GC-MS), often after methylation of the acidic components of the resin to enhance their volatility for analysis. rsc.orgrsc.org

The presence of this compound, alongside other diterpenoids like methyl pimarate, methyl isopimarate, and methyl abietate, confirms the use of pine resin. rsc.org Furthermore, the relative composition of these compounds can sometimes offer clues about the specific type of pine used, aiding in provenance studies to trace the geographical origin of the resin. ucdavis.edu

A significant aspect of analyzing ancient tars is distinguishing the production method. Research has indicated that the presence of methyl esters of resin acids, including this compound, in a tar sample suggests that it was produced by heating the resinous wood itself. rsc.org This is because the methanol (B129727) naturally present in the wood can react with the resin acids at elevated temperatures to form their corresponding methyl esters. In contrast, tars produced simply by heating collected resin (rosin) would primarily contain the free resin acids. rsc.org This distinction allows archaeologists to reconstruct historical technological processes with greater accuracy.

| Compound | Chemical Class | Significance in Archaeological Analysis |

|---|---|---|

| This compound | Diterpenoid Methyl Ester | Marker for Pinus species resin; indicates wood tar production if originally present as the ester. |

| Methyl abietate | Diterpenoid Methyl Ester | Common isomerization product of other resin acid esters; marker for Pinus resin. |

| Methyl dehydroabietate | Diterpenoid Methyl Ester | Indicates aging and oxidation of the original resin; a stable marker. |

| Methyl pimarate | Diterpenoid Methyl Ester | Component of Pinus resin, helps in creating a chemical profile for provenance. |

| Methyl isopimarate | Diterpenoid Methyl Ester | Component of Pinus resin, contributes to the overall diterpenoid fingerprint. |

Relevance in Natural Product Chemistry and Potential for Derivative Development

This compound is recognized as a natural product, having been identified in plants such as Artemisia tridentata and Pinus brutia var. pityusa. nih.gov In the field of natural product chemistry, the isolation and structural elucidation of such compounds are fundamental steps. The focus then often shifts to exploring their biological activities and their potential as scaffolds for the synthesis of new, functionalized molecules.

While extensive research into the specific biological activities of this compound is not widely documented, related methyl esters of fatty acids have shown various properties, including anti-inflammatory and antimicrobial effects. This suggests a potential avenue for future investigation into the bioactivity of this compound and its derivatives.

The chemical structure of this compound, containing a conjugated diene system within its cyclohexadiene ring, presents opportunities for synthetic modification. One notable area of exploration has been its use in Diels-Alder reactions. psu.edursc.orgrsc.org This powerful reaction in organic chemistry allows for the construction of complex cyclic systems. Research has shown that this compound can react with dienophiles like maleic anhydride (B1165640) and N-phenylmaleimide under high pressure to form novel adducts. psu.edursc.orgrsc.org The development of these derivatives opens up possibilities for creating new compounds with potentially interesting pharmacological or material properties. The synthesis of epimers of this compound has also been a subject of study, further expanding the chemical space accessible from this natural starting material.

| Reaction Type | Reagents/Conditions | Outcome/Potential |

|---|---|---|

| Diels-Alder Reaction | Maleic anhydride, N-phenylmaleimide; high pressure | Formation of complex polycyclic adducts for potential new materials or bioactive molecules. psu.edursc.orgrsc.org |

| Epimerization | Chemical synthesis | Creation of stereoisomers (epimers) to explore structure-activity relationships. |

Academic Implications in Industrial Chemical Processes (Rosin Chemistry)

Rosin (B192284), also known as colophony, is a solid form of resin obtained from pines and some other plants, mostly conifers, produced by heating fresh liquid resin to vaporize the volatile liquid terpene components. It is a key industrial raw material used in the manufacturing of adhesives, varnishes, and other products. The chemistry of rosin processing is complex, involving a mixture of various resin acids. This compound is an important intermediate in these processes.

During the processing of crude wood rosin and in the production of rosin derivatives, a series of chemical transformations occur. rsc.org this compound is a component of the methyl ester fraction of colophony. researchgate.net One of the key reaction pathways involves the isomerization of the resin acid esters. Due to the presence of conjugated double bonds, this compound can undergo isomerization to the more stable methyl abietate. researchgate.net

Furthermore, in processes such as the catalytic methyl esterification of colophony, this compound is part of a complex reaction network. core.ac.uk Kinetic studies of these processes have been conducted to understand the rates of isomerization and esterification of the various resin acids and their methyl esters, including palustric acid and this compound. This understanding is critical for optimizing reaction conditions to produce rosin derivatives with desired properties, such as improved thermal stability and resistance to oxidation.

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Simulation Studies of Reactivity and Transformations

Molecular modeling and simulation techniques, such as molecular dynamics (MD), are instrumental in exploring the dynamic behavior, reactivity, and transformations of molecules. While dedicated molecular modeling studies specifically targeting methyl palustrate are not extensively documented in the literature, the methodologies applied to similar methyl esters provide a framework for how its properties and transformations can be investigated.

Reactivity and Known Transformations: A significant known transformation of this compound is its participation in Diels-Alder reactions. Under high-pressure conditions (1.0 GPa and 85 °C), this compound reacts with dienophiles like maleic anhydride (B1165640) and N-phenylmaleimide. psu.edu The reaction with maleic anhydride yields two different adducts, while the reaction with N-phenylmaleimide produces a single primary adduct in good yield (68%). psu.edu The structures and stereochemistry of these products have been confirmed using 2D NMR and X-ray diffraction. psu.edu These experimentally verified reactions provide a solid foundation for computational studies, which could model the reaction pathways, transition states, and factors governing the observed product distribution and stereoselectivity.

Simulation of Physicochemical Properties: Molecular dynamics simulations are frequently used to predict the rheological and physical properties of long-chain esters, which are relevant to their application as biofuels or lubricants. For instance, all-atom MD simulations have been successfully employed to determine properties like density, radius of gyration, and dynamic viscosity for methyl palmitate and methyl oleate. mytribos.org In such studies, force fields like COMPASS (Condensed-phase Optimized Molecular Potentials for Atomistic Studies) are used to define the interactions between atoms. mytribos.org The simulated systems, typically containing hundreds of molecules, are run under periodic boundary conditions to mimic bulk behavior. mytribos.org The results from these simulations show good correlation with experimental data, validating the approach. mytribos.org A similar methodology could be applied to this compound to predict its bulk properties and understand its behavior in various physical states.

Studying Degradation Pathways: Reactive force field molecular dynamics (ReaxFF-MD) is another powerful technique used to simulate complex chemical processes like pyrolysis and combustion. researchgate.net This method can model bond breaking and formation, allowing for the investigation of large-scale reactive events. Studies on other methyl esters, such as methyl linoleate, have used ReaxFF-MD to elucidate decomposition mechanisms and identify primary products at high temperatures. researchgate.net Applying this approach to this compound could reveal its thermal degradation pathways, crucial information for its potential use as a biofuel component.

Quantum Chemical Calculations to Investigate Reaction Mechanisms and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a deeper understanding of chemical reactions by examining the electronic structure of reactants, transition states, and products. These calculations can precisely determine the energetics of a reaction, including activation energies and reaction enthalpies, and map out the step-by-step mechanism.

Energetics of Formation: this compound is a key component in the methyl esterification of colophony (rosin). royalsocietypublishing.orgresearchgate.net Kinetic studies of this process have determined the activation energies for several simultaneous reactions. Quantum chemical calculations can complement such experimental findings by modeling the reaction at a molecular level. For example, DFT could be used to calculate the energy profile for the esterification of palustric acid to this compound, providing theoretical validation for the experimentally determined activation energy.

The table below presents the experimentally determined activation energies for the formation of this compound from palustric acid and for the related isomerization of its precursor. royalsocietypublishing.orgresearchgate.net

| Reaction | Activation Energy (Ea) in kJ mol⁻¹ |

| Methyl esterification of Palustric acid | 75.43 |

| Isomerization of Palustric acid | 113.95 |

Mechanistic Investigations: The Diels-Alder reaction of this compound is an ideal candidate for investigation using quantum chemical calculations. psu.edu DFT methods could be employed to locate the transition state structures for the reaction with dienophiles like maleic anhydride. By calculating the energy barriers for different possible approaches of the dienophile to the diene system in this compound, researchers can explain the regio- and stereoselectivity of the observed products.

Furthermore, computational methods are essential for studying reaction mechanisms that are otherwise difficult to probe. For example, theoretical investigations into the H-abstraction reactions of methyl acrylate (B77674) by various radicals have been conducted using methods like M06-2X/maug-cc-pVTZ, which show excellent agreement with high-level benchmark calculations. nih.gov These studies, combined with multistructural variational transition-state theory (MS-CVT), allow for the calculation of reaction rate constants over a wide range of temperatures. nih.gov Similar quantum chemical studies on this compound could identify the most likely sites for radical attack and predict its oxidative stability.

The analysis of fragment ions in mass spectrometry is another area where quantum calculations are valuable. DFT and time-dependent DFT (TD-DFT) have been used to analyze the ionization and fragmentation of methyl stearate, explaining the observed mass spectrum through the stability of various carbocations and radical sites. researchmap.jp Such an approach could be used to predict and interpret the mass spectrum of this compound, aiding in its identification and structural elucidation.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and characterizing methyl palustrate in natural product extracts?

- Methodological Answer : this compound is typically identified using a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (MS) is employed for separation and preliminary identification . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC) is critical for structural elucidation, particularly to distinguish this compound from structurally similar esters . Purity is quantified via gas chromatography (GC) or HPLC with calibration against certified reference materials.

Q. How can researchers optimize the synthesis of this compound for reproducibility in academic settings?

- Methodological Answer : Synthesis protocols should emphasize stoichiometric precision, solvent selection (e.g., anhydrous methanol for esterification), and catalytic conditions (e.g., acid catalysts like H₂SO₄ or enzymatic methods). Detailed reaction parameters (temperature, time, pH) must be documented to ensure reproducibility . Post-synthesis purification via column chromatography or recrystallization should be validated with melting point analysis and comparative spectroscopy .

Q. What are the best practices for isolating this compound from complex biological matrices?

- Methodological Answer : Liquid-liquid extraction (LLE) using solvents like ethyl acetate or dichloromethane is standard. Solid-phase extraction (SPE) with C18 cartridges improves selectivity, particularly for lipid-rich samples . Supercritical fluid extraction (SFE) is emerging as a greener alternative, with CO₂ as the primary solvent. Post-extraction, thin-layer chromatography (TLC) can screen fractions before scaling to preparative HPLC .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies often arise from variability in compound purity, assay conditions, or biological models. To address this:

- Cross-validate purity using orthogonal methods (e.g., NMR + elemental analysis) .

- Replicate assays under standardized conditions (e.g., cell line authentication, controlled incubation times) .

- Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects, concentration ranges) .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) predicts binding affinities to enzymes or receptors, guided by crystallographic data of homologous proteins . Molecular dynamics (MD) simulations (e.g., GROMACS) assess stability of ligand-protein complexes over time. Quantum mechanical calculations (DFT) evaluate electronic properties influencing reactivity . Experimental validation via mutagenesis or isotopic labeling is critical to confirm computational predictions .

Q. How can researchers design experiments to differentiate this compound’s pharmacological effects from those of its structural analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with systematic modifications (e.g., alkyl chain length, ester group substitution) and compare bioactivity .

- Competitive Binding Assays : Use radiolabeled or fluorescent probes to assess binding specificity in vitro .

- Metabolomic Profiling : Track downstream metabolic changes via LC-MS/MS to identify unique pathways influenced by this compound .

Methodological Considerations for Data Reporting

- Experimental Replicability : Document all synthetic and analytical conditions (e.g., NMR spectrometer frequency, HPLC gradient profiles) to align with journal guidelines .

- Ethical Data Presentation : Avoid selective reporting; include negative results and failed experiments in supplementary materials to provide a complete narrative .

- Interdisciplinary Validation : Combine chemical data with biological assays (e.g., IC₅₀ values, cytotoxicity profiles) to strengthen mechanistic claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.